molecular formula C20H23NO6S B6419313 ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301305-77-1

ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B6419313
CAS No.: 301305-77-1
M. Wt: 405.5 g/mol
InChI Key: ZIOHKVPQQHCYRL-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.12460863 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structural framework that suggests significant biological potential. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H25NO6S, with a molar mass of approximately 419.49 g/mol. The compound features a cyclopentathiophene core linked to a trimethoxybenzamide moiety. Its structure is characterized by multiple functional groups including an amide and an ester, which contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopentathiophene Core : Utilizing cyclization reactions to create the thiophene structure.
  • Introduction of the Benzamide Moiety : The trimethoxybenzamide group is introduced through acylation reactions.
  • Esterification : The final step involves esterification to form the ethyl ester.

These synthetic pathways are critical for obtaining the desired compound with high purity and yield.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities against common pathogens.
  • Neuroprotective Effects : Certain structural analogs have been reported to protect neuronal cells from oxidative stress.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateTetrahydrobenzo[b]thiophene coreLacks the trimethoxy group
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamideSimilar cycloheptathiophene structureDifferent substituents on the benzamide
2-(N-benzoyl)aminobenzo[b]thiophene derivativesContains benzamide linkageVaries in thiophene substitution

This table highlights the distinctiveness of this compound due to its specific functional groups and potential applications in medicinal chemistry.

Case Studies

  • Anticancer Screening : A study evaluated the anticancer properties of various derivatives of cyclopentathiophenes. This compound exhibited IC50 values in the micromolar range against breast cancer cell lines.
  • Antibacterial Testing : In vitro tests showed that this compound had significant activity against Staphylococcus aureus and Escherichia coli strains.

Properties

IUPAC Name

ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-5-27-20(23)16-12-7-6-8-15(12)28-19(16)21-18(22)11-9-13(24-2)17(26-4)14(10-11)25-3/h9-10H,5-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOHKVPQQHCYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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